Cnidioside B methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

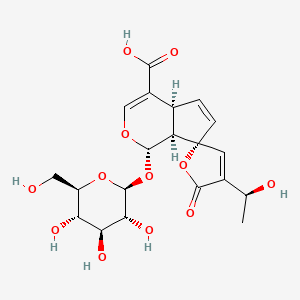

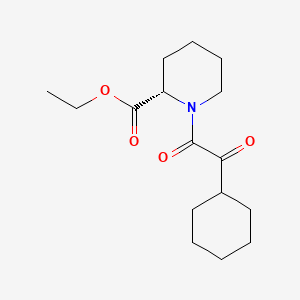

Cnidioside B methyl ester is a glucoside compound that can be isolated from the fruits of Zanthoxylum bungeanum and Ami mjus L . It exerts little immunomodulatory effect in RAW 264.7 cells .

Synthesis Analysis

The synthesis of an ester, such as Cnidioside B methyl ester, can be accomplished in several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Chemical Reactions Analysis

Esters, including Cnidioside B methyl ester, can undergo several types of reactions. One such reaction is hydrolysis, which is the splitting of the ester with water. The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Cnidioside B methyl ester is a powder with a molecular weight of 412.4 g/mol. Its chemical formula is C19H24O10 .Scientific Research Applications

Source and Basic Information

“Cnidioside B methyl ester” is a phenolic glycoside that can be sourced from the fruits of Zanthoxylum bungeanum . It has a molecular formula of C19H24O10 and a molecular weight of 412.4 g/mol .

Chemical Manufacturing

“Cnidioside B methyl ester” is used in the chemical industry for the production of various products. It is available in powder form and can be dissolved in solvents like DMSO, Pyridine, Methanol, Ethanol, etc .

Biological and Pharmacological Activities

“Cnidioside B methyl ester” is intended for use in signaling inhibitors, biological activities, or pharmacological activities . However, the specific activities and their applications are not detailed in the source.

Immunomodulatory Effect

It has been noted that “Cnidioside B methyl ester” exerts little immunomodulatory effect in RAW 264.7 cells . This suggests that it might have limited applications in immunology or immunotherapy.

Amidation Reaction

“Cnidioside B methyl ester”, being an ester, can potentially be used in base-promoted direct amidation reactions . Amidation is a fundamental reaction in organic chemistry, used for the synthesis of amides. This could have implications in the synthesis of new compounds for research or industrial applications .

Safety and Hazards

properties

IUPAC Name |

methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARIHENRSOEJOC-DGQOTAAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)OC)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cnidioside B methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)